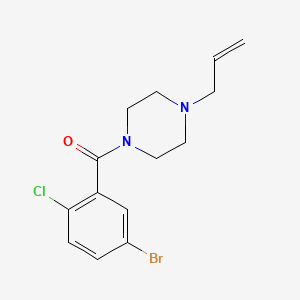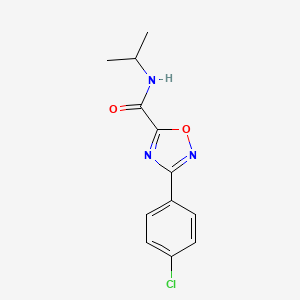
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is a piperazine derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine in lab experiments is its potent biological activity. This compound has been found to exhibit activity in a range of biological assays, making it a valuable tool for researchers in the field of medicinal chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it less accessible to researchers who do not have expertise in synthetic chemistry.
Direcciones Futuras
There are several potential future directions for research on 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, there is potential for the development of new drugs based on the structure of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine, which could have applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine involves the reaction of 5-bromo-2-chlorobenzoic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperazine in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
1-allyl-4-(5-bromo-2-chlorobenzoyl)piperazine has been extensively studied for its potential applications in drug discovery. It has shown promising results in various biological assays, including anti-inflammatory, antitumor, and antimicrobial activities. Additionally, this compound has been found to exhibit potent inhibitory effects on certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O/c1-2-5-17-6-8-18(9-7-17)14(19)12-10-11(15)3-4-13(12)16/h2-4,10H,1,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEHVBICQLRFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397474.png)


![4-(3-fluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5397516.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)
![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![4-benzyl-3-ethyl-1-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397561.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)